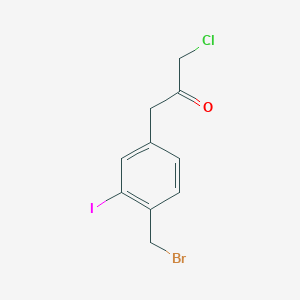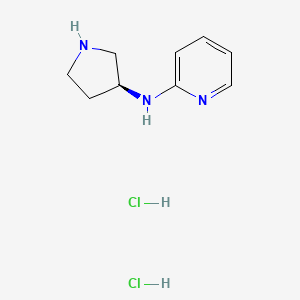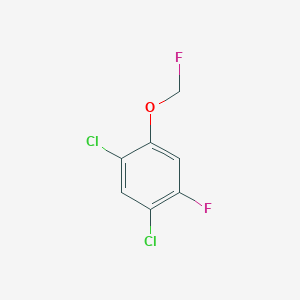
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,5-dichloro-2-fluorobenzene with fluoromethanol under specific conditions to introduce the fluoromethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dichloro-2-fluoro-4-methoxybenzene
- 1,5-Dichloro-2-fluoro-4-chloromethoxybenzene
- 1,5-Dichloro-2-fluoro-4-bromomethoxybenzene
Uniqueness
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1804886-43-8 |
|---|---|
Fórmula molecular |
C7H4Cl2F2O |
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
1,5-dichloro-2-fluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(12-3-10)2-6(4)11/h1-2H,3H2 |
Clave InChI |
ROIZOMMJLXZAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




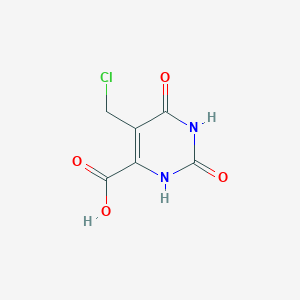


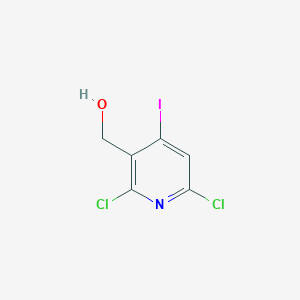

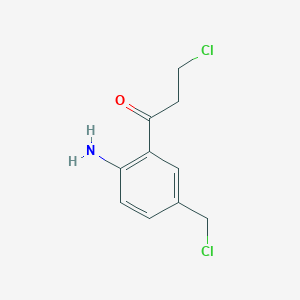

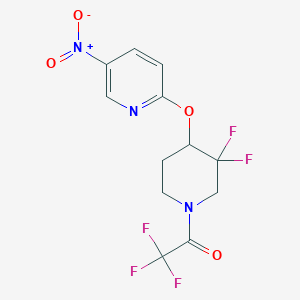
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
